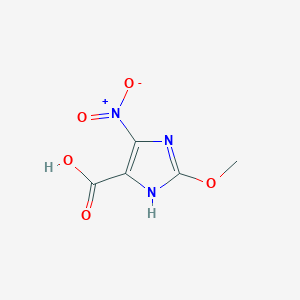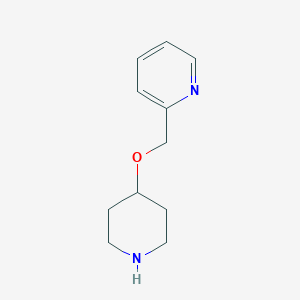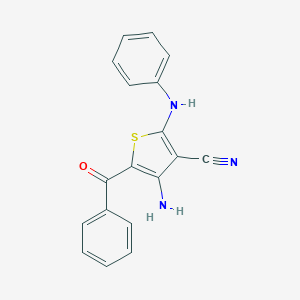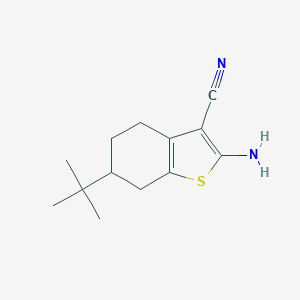
Purine, 6-((2,4-dinitrophenyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Purine, 6-((2,4-dinitrophenyl)thio)- (DPPT) is a purine derivative that is widely used in scientific research. It is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that break down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). DPPT has been used in a variety of biochemical and physiological studies due to its ability to modulate intracellular signaling pathways.
Mecanismo De Acción
Purine, 6-((2,4-dinitrophenyl)thio)- exerts its effects by inhibiting PDE activity, which in turn leads to an increase in intracellular cyclic nucleotide levels. This increase in cyclic nucleotides can activate downstream signaling pathways, leading to a variety of physiological effects. Additionally, Purine, 6-((2,4-dinitrophenyl)thio)- has been shown to directly interact with certain proteins, such as calmodulin, which may contribute to its biological activity.
Efectos Bioquímicos Y Fisiológicos
Purine, 6-((2,4-dinitrophenyl)thio)- has been shown to have a variety of biochemical and physiological effects, including the modulation of intracellular signaling pathways, the regulation of gene expression, and the promotion of cellular differentiation. It has been shown to inhibit smooth muscle contraction and platelet aggregation, and may have potential therapeutic applications in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Purine, 6-((2,4-dinitrophenyl)thio)- in lab experiments is its ability to specifically modulate PDE activity, allowing for the investigation of cyclic nucleotide signaling pathways. However, Purine, 6-((2,4-dinitrophenyl)thio)- can also have off-target effects on other proteins, which may complicate data interpretation. Additionally, Purine, 6-((2,4-dinitrophenyl)thio)- can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving Purine, 6-((2,4-dinitrophenyl)thio)-. One area of interest is the development of more specific PDE inhibitors that can target individual PDE isoforms. Additionally, Purine, 6-((2,4-dinitrophenyl)thio)- may have potential therapeutic applications in the treatment of cardiovascular diseases, and further studies are needed to investigate its efficacy and safety in vivo. Finally, Purine, 6-((2,4-dinitrophenyl)thio)- may also be useful as a tool for investigating the role of cyclic nucleotides in various physiological processes, such as cell differentiation and apoptosis.
Métodos De Síntesis
Purine, 6-((2,4-dinitrophenyl)thio)- can be synthesized through a multi-step process involving the reaction of 6-mercaptopurine with 2,4-dinitrofluorobenzene, followed by the conversion of the resulting intermediate to Purine, 6-((2,4-dinitrophenyl)thio)- using sodium hydrosulfide. The purity of the final product can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Purine, 6-((2,4-dinitrophenyl)thio)- has been used in a variety of scientific research applications, including the study of intracellular signaling pathways, gene expression, and cellular differentiation. It has been shown to modulate the activity of PDEs, which play a critical role in regulating cyclic nucleotide signaling pathways. Purine, 6-((2,4-dinitrophenyl)thio)- has also been used to investigate the role of cyclic nucleotides in various physiological processes, such as smooth muscle relaxation and platelet aggregation.
Propiedades
Número CAS |
64567-56-2 |
|---|---|
Nombre del producto |
Purine, 6-((2,4-dinitrophenyl)thio)- |
Fórmula molecular |
C11H6N6O4S |
Peso molecular |
318.27 g/mol |
Nombre IUPAC |
6-(2,4-dinitrophenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C11H6N6O4S/c18-16(19)6-1-2-8(7(3-6)17(20)21)22-11-9-10(13-4-12-9)14-5-15-11/h1-5H,(H,12,13,14,15) |
Clave InChI |
LMBQPUKTECHWGL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC=NC3=C2NC=N3 |
Otros números CAS |
64567-56-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetic acid, [4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]-, ethyl ester](/img/structure/B186271.png)
![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B186274.png)

![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B186276.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)
![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B186283.png)



![6-Amino-4-(5-methylthiophen-2-yl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B186289.png)
